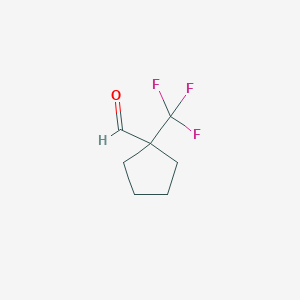
1-(Trifluoromethyl)cyclopentanecarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(Trifluoromethyl)cyclopentanecarbaldehyde” is a chemical compound with the molecular formula C7H9F3O and a molecular weight of 166.141 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclopentane ring with a trifluoromethyl group and a carbaldehyde group attached to it . The exact 3D structure would require more advanced computational chemistry techniques to determine.
Aplicaciones Científicas De Investigación
Microbial Degradation and Environmental Fate
Polyfluoroalkyl chemicals, including derivatives and precursors of 1-(Trifluoromethyl)cyclopentanecarbaldehyde, have been extensively studied for their environmental persistence and potential for degradation. Liu and Avendaño (2013) provide insights into the microbial degradation pathways and environmental fate of these chemicals, highlighting their transformation into perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs) through microbial and abiotic processes (Liu & Avendaño, 2013).
Green Chemistry and Aqueous Fluoroalkylation
The advancement of aqueous fluoroalkylation methods represents a significant stride toward environmentally benign chemical synthesis. Song et al. (2018) review the development of these methods, emphasizing the importance of water as a green solvent for incorporating fluorinated groups into target molecules, which is crucial for the production of pharmaceuticals and agrochemicals with enhanced properties (Song et al., 2018).
Cyclodextrins in Drug Delivery
Cyclodextrins, cyclic oligosaccharides known for their ability to form inclusion complexes, play a significant role in modifying the solubility and stability of various compounds, including fluorinated chemicals. Valle (2004) discusses the use of cyclodextrins in pharmaceutical formulations, highlighting their potential to enhance the delivery and efficacy of drugs, which could extend to the derivatives of this compound (Valle, 2004).
Biomass-Derived Chemical Building Blocks
The catalytic transformation of biomass-derived furfurals into cyclopentanones and their derivatives, including fluorinated variants, is a critical area of research for sustainable chemistry. Dutta and Bhat (2021) review the methodologies and catalysts involved in converting furfural into valuable intermediates, underscoring the role of green chemistry in synthesizing cyclopentanone derivatives, which may include fluorinated compounds like this compound (Dutta & Bhat, 2021).
Safety and Hazards
The safety data sheet for a similar compound, “(Trifluoromethyl)cyclopentane-1-carboxylic acid”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system . It is recommended to handle this compound with appropriate safety measures.
Direcciones Futuras
The future directions for “1-(Trifluoromethyl)cyclopentanecarbaldehyde” and similar compounds are likely to be influenced by the increasing interest in fluorine-containing compounds in pharmaceutical and agrochemical research . The trifluoromethyl group, in particular, is finding increased utility as a substituent in bioactives .
Propiedades
IUPAC Name |
1-(trifluoromethyl)cyclopentane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O/c8-7(9,10)6(5-11)3-1-2-4-6/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NODWEWSZMABMOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-((2-fluorobenzyl)thio)-7-(2-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2632450.png)
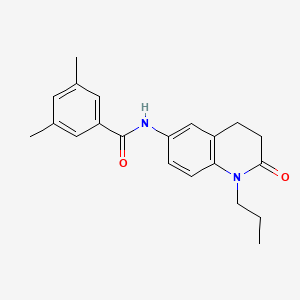
![Tert-butyl (3aR,6aS)-4-oxo-1,2,3,3a,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2632454.png)
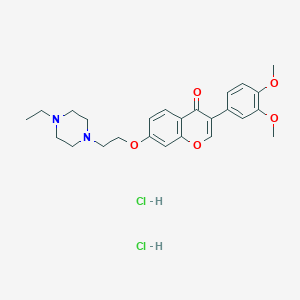
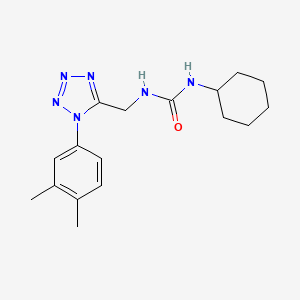
![5-Bromo-2-{[1-(2-methoxyethyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2632457.png)
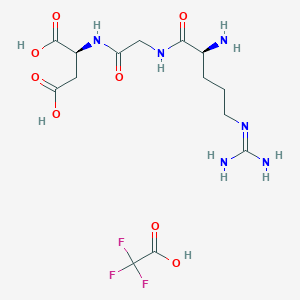
![5-fluoro-2-methoxy-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide](/img/structure/B2632460.png)
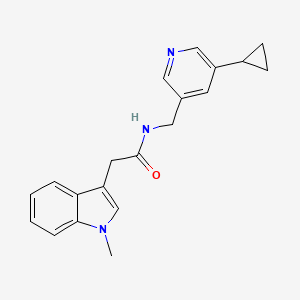
![2-[3-(4-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide](/img/structure/B2632463.png)
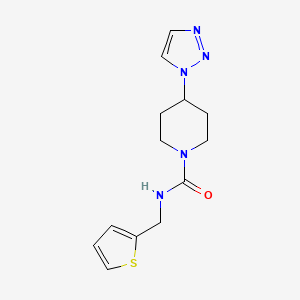
![2-Ethyl-5-((2-fluorophenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2632469.png)
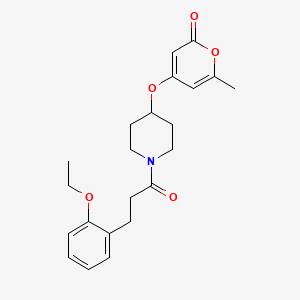
![Methyl 1-(4-chlorophenyl)-4-[(4-methylbenzyl)oxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2632471.png)
